molecular formula C17H14O5 B073936 Benzoic acid, 4,4'-carbonylbis-, dimethyl ester CAS No. 1233-73-4

Benzoic acid, 4,4'-carbonylbis-, dimethyl ester

Cat. No. B073936
CAS RN: 1233-73-4
M. Wt: 298.29 g/mol
InChI Key: LASYICLJGDSRSM-UHFFFAOYSA-N
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Description

“Benzoic acid, 4,4’-carbonylbis-, dimethyl ester” is a chemical compound with the molecular formula C17H14O5 . It is also known as "methyl 4-(4-methoxycarbonylbenzoyl)benzoate" .

properties

IUPAC Name

methyl 4-(4-methoxycarbonylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYICLJGDSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305670
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4,4'-carbonylbis-, dimethyl ester

CAS RN

1233-73-4
Record name NSC171441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Kirste, B.; Grimm, M.; Kurreck, H. J. Am. Chem. Soc. 1989, 111, 108-114.) To a suspension of PCC (3.10 g, 14.4 mmol) in anhydrous CH2Cl2 (25 ml) at RT, a solution of the benzyl alcohol 5 (2.70 g, 8.99 mmol) is added slowly dropwise into anhydrous CH2Cl2 (10 ml), and the preparation is stirred at this temperature over night. Subsequently, the mixture is filtered through a small amount of silica gel (CH2Cl2 as eluent). Following the distillation of the solvent, 2.44 g (91%) of compound 6 could be isolated in form of a colorless solid. Melting point 228-230° C. (Kirste et al. 1989, see above, 229.5-230° C.); IR (KBr) 1705, 1630 cm−1; 1H-NMR (CDCl3) δ 8.17 (d, 8.4 Hz, 4H), 7.85 (d, 8.4 Hz, 4H), 3.98 (s, 6H); MS (EI) m/z 298 (M+). Anal. calc. for C17H14O5: C, 68.45; H, 4.73. Found C, 68.30; H, 4.69.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
benzyl alcohol
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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